(S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol
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Overview
Description
(S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral compound with the molecular formula C7H15NO It is characterized by the presence of an amino group, a hydroxyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate precursor, such as an epoxide or a halohydrin. One common method involves the ring-opening of an epoxide with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic attack of pyrrolidine on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyrrolidin-1-yl)propan-2-ol: Lacks the amino group, making it less versatile in certain reactions.
®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(Pyrrolidin-1-yl)ethanol: A simpler analog with a shorter carbon chain.
Uniqueness
(S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-1-amino-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2/t7-/m0/s1 |
InChI Key |
DEORKGOOAYZFNO-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@H](CN)O |
Canonical SMILES |
C1CCN(C1)CC(CN)O |
Origin of Product |
United States |
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